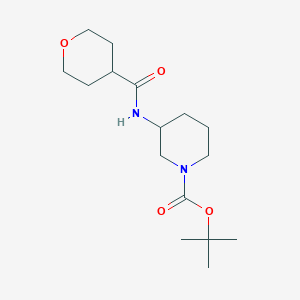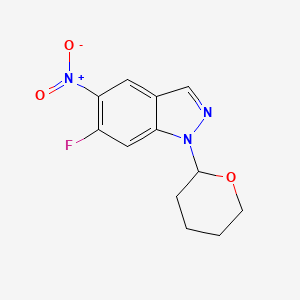
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting with a suitable precursor, such as a substituted hydrazine and an appropriate ketone or aldehyde, the indazole core can be formed through cyclization reactions.
Introduction of Fluorine and Nitro Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Nitration can be performed using nitric acid or a nitrating mixture.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step may involve nucleophilic substitution or other suitable reactions to attach the tetrahydro-2H-pyran-2-yl group to the indazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amino derivative, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, compounds with fluorine and nitro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The tetrahydro-2H-pyran-2-yl group may enhance the compound’s solubility or bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroindazole: Known for its neuroprotective properties.
6-Fluoroindazole: Used in medicinal chemistry for its potential therapeutic effects.
1-(Tetrahydro-2H-pyran-2-yl)indazole: Studied for its biological activities.
Uniqueness
6-Fluoro-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of fluorine, nitro, and tetrahydro-2H-pyran-2-yl groups, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C12H12FN3O3 |
|---|---|
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
6-fluoro-5-nitro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12FN3O3/c13-9-6-10-8(5-11(9)16(17)18)7-14-15(10)12-3-1-2-4-19-12/h5-7,12H,1-4H2 |
InChI-Schlüssel |
GELPQAPYOHHGRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
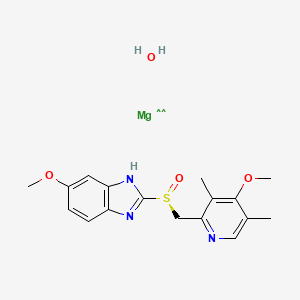
![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
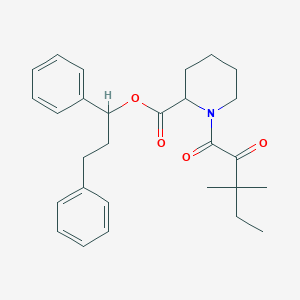
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14786333.png)
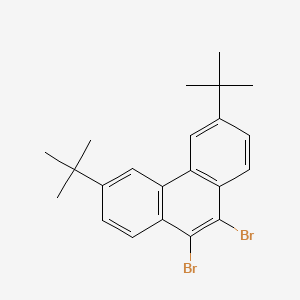
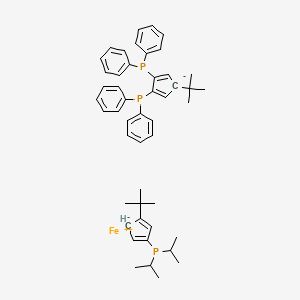
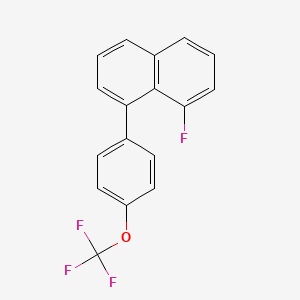
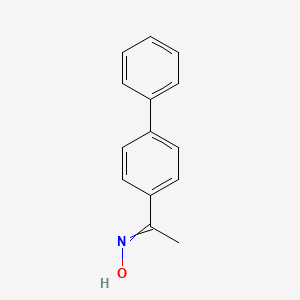
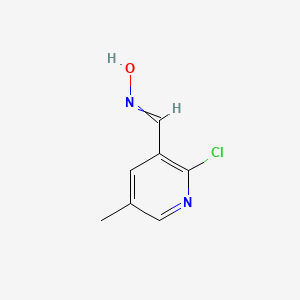
![(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)
